1-bromo-2,3,5-trimethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

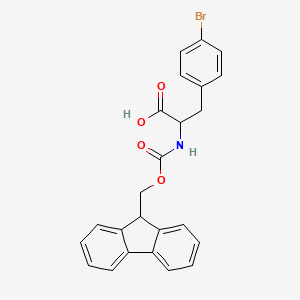

1-Bromo-2,3,5-trimethoxybenzene is a chemical compound with the molecular formula C9H11BrO3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and three methoxy groups (-OCH3). The average mass of the molecule is 247.086 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 276.8±35.0 °C at 760 mmHg, and a flash point of 110.1±24.4 °C . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Brominated Flame Retardants and Environmental Impact

A critical review of novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food. The study underscores the need for more research on NBFRs' occurrence, environmental fate, and toxicity due to their increasing application. It emphasizes the significance of understanding which NBFRs are being studied, detected, and are of most concern, highlighting large knowledge gaps for many NBFRs not included in monitoring programs (Zuiderveen, Slootweg, & de Boer, 2020).

Health Effects of Polybrominated Compounds

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are reviewed, indicating that while extensive research exists on the health effects of their chlorinated homologs, less is known about brominated compounds. The review suggests that brominated compounds have similar toxicity profiles to their chlorinated counterparts but calls for further research to assess potential risks due to the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Synthesis and Application in Organic Chemistry

A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, illustrates the relevance of brominated compounds in the synthesis of pharmaceuticals. This study showcases the development of a pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, highlighting the utility of brominated intermediates in organic synthesis and pharmaceutical manufacturing (Qiu et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Bromo-2,3,5-trimethoxybenzene is a chemical compound used in organic synthesis as an intermediate . The primary targets of this compound are the molecules that it is designed to react with in the synthesis process . The role of these targets can vary widely depending on the specific reaction or process being carried out .

Mode of Action

The mode of action of this compound involves its interaction with other molecules in a chemical reaction . The bromine atom in the compound can be highly reactive, allowing it to form bonds with other molecules during the reaction . This can result in changes to the structure and properties of the target molecules .

Biochemical Pathways

As an intermediate in organic synthesis, this compound can be involved in various biochemical pathways . The specific pathways and their downstream effects depend on the particular synthesis process in which the compound is used .

Result of Action

The result of the action of this compound is typically the formation of a new chemical compound or set of compounds . This occurs as a result of the compound’s interaction with its targets in the synthesis process .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2,3,5-trimethoxybenzene can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3,5-trimethoxybenzoic acid", "thionyl chloride", "sodium bromide", "acetic acid", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "1. Conversion of 2,3,5-trimethoxybenzoic acid to 2,3,5-trimethoxybenzoyl chloride using thionyl chloride.", "2. Bromination of 2,3,5-trimethoxybenzoyl chloride using sodium bromide and acetic acid to obtain 2,3,5-trimethoxybenzoyl bromide.", "3. Conversion of 2,3,5-trimethoxybenzoyl bromide to 1-bromo-2,3,5-trimethoxybenzene using sodium acetate and acetic anhydride.", "4. Oxidation of 1-bromo-2,3,5-trimethoxybenzene using hydrogen peroxide and water to obtain the final product, 1-bromo-2,3,5-trimethoxybenzene." ] } | |

Numéro CAS |

23030-39-9 |

Formule moléculaire |

C9H11BrO3 |

Poids moléculaire |

247.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.